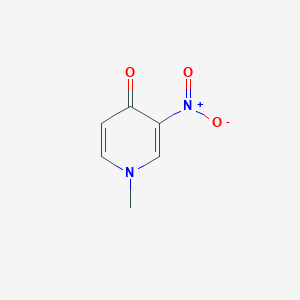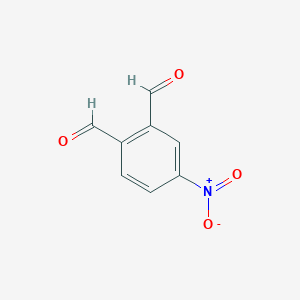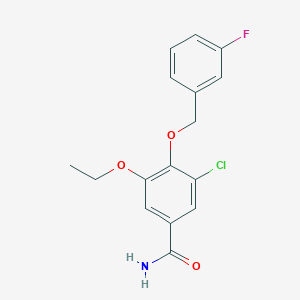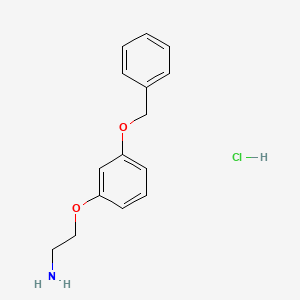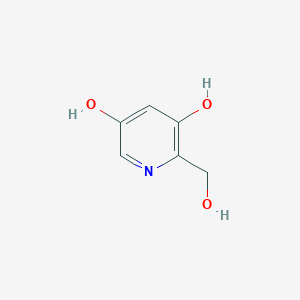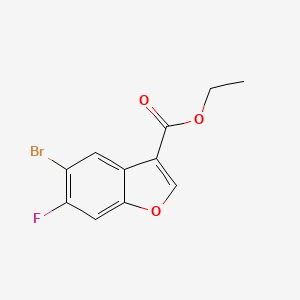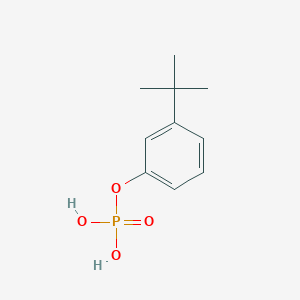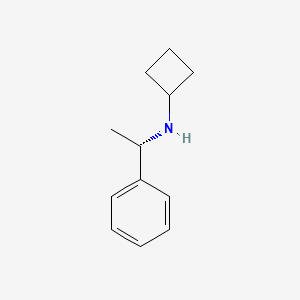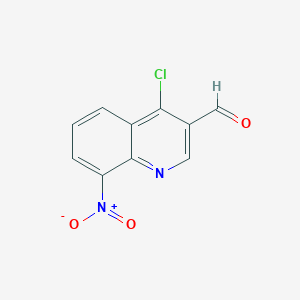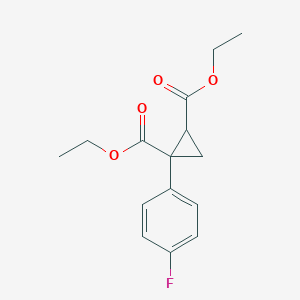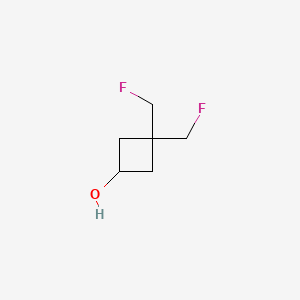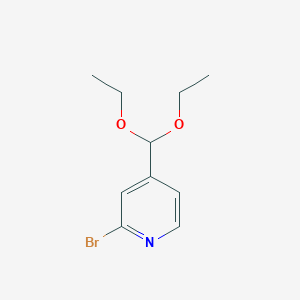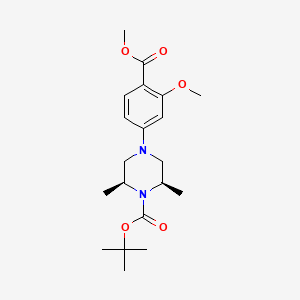
Tert-butyl (2S,6R)-4-(3-methoxy-4-(methoxycarbonyl)phenyl)-2,6-dimethylpiperazine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl (2S,6R)-4-(3-methoxy-4-(methoxycarbonyl)phenyl)-2,6-dimethylpiperazine-1-carboxylate is a complex organic compound with a piperazine ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl (2S,6R)-4-(3-methoxy-4-(methoxycarbonyl)phenyl)-2,6-dimethylpiperazine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Piperazine Ring: This can be achieved through a cyclization reaction involving appropriate diamines and dihaloalkanes.
Introduction of Substituents: The tert-butyl group, methoxy groups, and methoxycarbonyl group are introduced through various substitution reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl (2S,6R)-4-(3-methoxy-4-(methoxycarbonyl)phenyl)-2,6-dimethylpiperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The methoxycarbonyl group can be reduced to form alcohols or amines.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) or copper (Cu) salts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the methoxycarbonyl group can yield alcohols or amines.
Applications De Recherche Scientifique
Tert-butyl (2S,6R)-4-(3-methoxy-4-(methoxycarbonyl)phenyl)-2,6-dimethylpiperazine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting the central nervous system.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Mécanisme D'action
The mechanism of action of Tert-butyl (2S,6R)-4-(3-methoxy-4-(methoxycarbonyl)phenyl)-2,6-dimethylpiperazine-1-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tert-butyl (2S,6R)-4-(3-hydroxy-4-(methoxycarbonyl)phenyl)-2,6-dimethylpiperazine-1-carboxylate
- Tert-butyl (2S,6R)-4-(3-methoxy-4-(hydroxycarbonyl)phenyl)-2,6-dimethylpiperazine-1-carboxylate
Uniqueness
Tert-butyl (2S,6R)-4-(3-methoxy-4-(methoxycarbonyl)phenyl)-2,6-dimethylpiperazine-1-carboxylate is unique due to the specific arrangement of its functional groups, which can confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Propriétés
Formule moléculaire |
C20H30N2O5 |
|---|---|
Poids moléculaire |
378.5 g/mol |
Nom IUPAC |
tert-butyl (2R,6S)-4-(3-methoxy-4-methoxycarbonylphenyl)-2,6-dimethylpiperazine-1-carboxylate |
InChI |
InChI=1S/C20H30N2O5/c1-13-11-21(12-14(2)22(13)19(24)27-20(3,4)5)15-8-9-16(18(23)26-7)17(10-15)25-6/h8-10,13-14H,11-12H2,1-7H3/t13-,14+ |
Clé InChI |
SVNPAHJCSIDRDO-OKILXGFUSA-N |
SMILES isomérique |
C[C@@H]1CN(C[C@@H](N1C(=O)OC(C)(C)C)C)C2=CC(=C(C=C2)C(=O)OC)OC |
SMILES canonique |
CC1CN(CC(N1C(=O)OC(C)(C)C)C)C2=CC(=C(C=C2)C(=O)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


